Only delta-Tetradecalactone Enhances Retronasal Creamy Flavour in Full-Fat Cream: Spiking Study
In a full-fat cream matrix, the sensory-directed spiking experiment demonstrated that among all δ- and γ-lactones present, only δ-tetradecalactone significantly enhanced the retronasal creamy flavour when added above its threshold of 66 µmol/kg [1]. Comparator lactones present in the same cream (including γ-tetradecalactone, γ-hexadecalactone, δ-hexadecalactone, and δ-octadecalactone) failed to reproduce this effect [1]. This provides direct evidence that creaminess modulation is not a general lactone property but is specific to δ-tetradecalactone within this matrix.
| Evidence Dimension | Retronasal creamy flavour enhancement upon spiking full-fat cream |
|---|---|
| Target Compound Data | δ-Tetradecalactone: significant enhancement of retronasal creamy flavour above 66 µmol/kg |
| Comparator Or Baseline | γ-Tetradecalactone, γ-hexadecalactone, δ-hexadecalactone, δ-octadecalactone: no significant creamy flavour enhancement |
| Quantified Difference | Qualitative positive effect vs. null effect for all comparators tested |
| Conditions | Spiking of pasteurized full-fat cream (30% fat); threshold level 66 µmol/kg for δ-tetradecalactone |
Why This Matters
A formulator choosing δ-tetradecalactone specifically for creaminess-driven dairy applications can rely on this direct head-to-head evidence; competitors lacking this selectivity may fail in the same application.
- [1] Schlutt B, Moran N, Schieberle P, Hofmann T. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream. J Agric Food Chem. 2007;55(23):9634-45. PMID: 17935296. View Source
